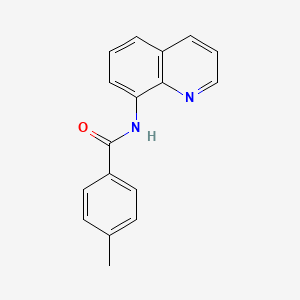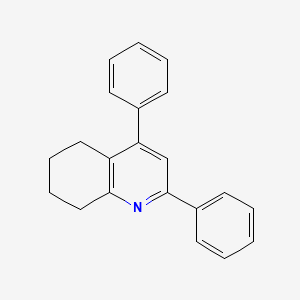![molecular formula C22H24N6O4S B10878590 4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide](/img/structure/B10878590.png)
4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core substituted with a benzenesulfonamide group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions starting from simple precursors like formamide and acetic acid derivatives.
Substitution with Benzyl Group: The 7-position of the purine core is substituted with a 3-methylbenzyl group using Friedel-Crafts alkylation.
Introduction of the Benzenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates.
Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups like halogens, nitro groups, etc.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its purine core, which is structurally similar to nucleotides.
Medicine
Medically, this compound has potential as a drug candidate. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for anti-cancer, anti-inflammatory, or antiviral drugs.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide involves its interaction with specific molecular targets. The purine core allows it to bind to nucleotide-binding sites on enzymes, potentially inhibiting their activity. The benzenesulfonamide group can interact with protein residues, affecting protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-({[1,3-dimethyl-7-(benzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide
- 4-({[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide
Uniqueness
The uniqueness of 4-({[1,3-dimethyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}methyl)benzenesulfonamide lies in its specific substitution pattern, which can influence its binding affinity and specificity towards biological targets. This makes it a valuable compound for developing targeted therapies and studying biochemical pathways.
Propriétés
Formule moléculaire |
C22H24N6O4S |
|---|---|
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
4-[[[1,3-dimethyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]amino]methyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N6O4S/c1-14-5-4-6-16(11-14)13-28-18-19(26(2)22(30)27(3)20(18)29)25-21(28)24-12-15-7-9-17(10-8-15)33(23,31)32/h4-11H,12-13H2,1-3H3,(H,24,25)(H2,23,31,32) |
Clé InChI |
ZYVBLXFVKPGZHN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)CN2C3=C(N=C2NCC4=CC=C(C=C4)S(=O)(=O)N)N(C(=O)N(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[2.2.1]hept-2-yl)-4-(ethylsulfonyl)piperazine](/img/structure/B10878508.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-methoxyphenyl)methyl]piperazine](/img/structure/B10878511.png)
![2-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B10878517.png)
![Furan-2-carboxylic acid (6,7,8,9-tetrahydro-5H-10-thia-1,3-diaza-benzo[a]azulen-4-yl)-amide](/img/structure/B10878522.png)
![1-(2,4-Dichlorophenyl)-2-[4-(quinoxalin-2-yl)phenoxy]ethanone](/img/structure/B10878532.png)

![3-(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-2-naphthol](/img/structure/B10878548.png)
![3-benzyl-7-(4-methoxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10878553.png)
![N'-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-N,N-diethyl-formamidine](/img/structure/B10878582.png)
![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B10878597.png)
![2-(8-imino-7-phenyl-7H-benzo[7,8]chromeno[2,3-d]pyrimidin-9(8H)-yl)-N,N-dimethylethanamine](/img/structure/B10878598.png)



